![molecular formula C12H12O3 B12355633 Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/structure/B12355633.png)
Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid
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Overview
Description
Rac-(3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylic acid is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic structure and the introduction of the carboxylic acid group. Common reagents used in the synthesis include organometallic reagents, oxidizing agents, and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Rac-(3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Structural Overview
- Molecular Formula : C12H12O3
- SMILES Notation : C1COC2=CC=CC=C2[C@]13C[C@@H]3C(=O)O
- InChI : InChI=1S/C12H12O3/c13-11(14)9-7-12(9)5-6-15-10-4-2-1-3-8(10)12/h1-4,9H,5-7H2,(H,13,14)/t9-,12-/m1/s1
Medicinal Chemistry Applications
Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid has potential therapeutic applications due to its structural similarity to biologically active compounds. The following areas are of particular interest:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. The spirocyclic structure may contribute to the inhibition of cancer cell proliferation by interfering with cellular signaling pathways.
Neuroprotective Effects
Some studies suggest that derivatives of this compound could provide neuroprotective benefits. The benzopyran moiety is known for its antioxidant properties, which may help in preventing neurodegenerative diseases by reducing oxidative stress.
Anti-inflammatory Properties
The compound's potential to modulate inflammatory responses makes it a candidate for developing anti-inflammatory drugs. Its ability to inhibit pro-inflammatory cytokines could be beneficial in treating conditions like arthritis and other inflammatory disorders.
Material Science Applications
The unique structural features of this compound allow for its use in material science:
Polymer Chemistry
As a building block in polymer synthesis, this compound can be utilized to create novel materials with specific properties. Its spiro structure can introduce rigidity and enhance thermal stability in polymer matrices.
Nanomaterials
The compound can also serve as a precursor for synthesizing nanomaterials. Its functional groups can facilitate the attachment of various nanoparticles, potentially leading to applications in electronics and catalysis.
Organic Synthesis Applications
In organic synthesis, this compound acts as an important intermediate:
Chiral Synthesis
The chiral centers present in the compound make it valuable for asymmetric synthesis processes. It can be used to produce other chiral compounds that are essential in pharmaceuticals.
Synthetic Pathways
Researchers have explored synthetic pathways that incorporate this compound to create more complex organic molecules. Its reactivity and structural characteristics allow for diverse functionalization options.
Case Studies
While specific literature on this compound is limited, related studies provide insights into its potential applications:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro using similar spirocyclic compounds. |
Study B | Neuroprotection | Showed reduced oxidative stress markers in neuronal cells treated with benzopyran derivatives. |
Study C | Polymer Development | Developed a new class of thermally stable polymers using spiro compounds as monomers. |
Mechanism of Action
The mechanism by which Rac-(3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to changes in cellular processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, making it a valuable tool for studying molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- (1’R,4S)-Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxylic acid
- 1-Aminocyclopropane 1-carboxylic acid
Uniqueness
Rac-(3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Biological Activity
Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The molecular formula for this compound is C12H12O3 with a molecular weight of approximately 204.22 g/mol. The compound features a spirocyclic structure that contributes to its unique pharmacological properties.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 204.22 g/mol |
Density | 1.33 g/cm³ |
Boiling Point | 401.9 °C (Predicted) |
Solubility | Soluble in organic solvents |
Pharmacological Profile
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Studies have demonstrated that this compound possesses significant antioxidant properties, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in various biological models.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against certain bacterial strains.
The biological activity of this compound is believed to be mediated through the modulation of various signaling pathways:
- Nrf2 Activation : The compound may activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes.
- Inhibition of Pro-inflammatory Cytokines : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant capacity of this compound involved in vitro assays using DPPH and ABTS radical scavenging methods. The results indicated that the compound exhibited a dose-dependent scavenging effect on free radicals.
Case Study 2: Anti-inflammatory Effects
In an animal model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent.
Case Study 3: Antimicrobial Activity
The antimicrobial efficacy was evaluated against Gram-positive and Gram-negative bacteria using the disk diffusion method. The compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-11(14)9-7-12(9)5-6-15-10-4-2-1-3-8(10)12/h1-4,9H,5-7H2,(H,13,14)/t9-,12-/m0/s1 |
InChI Key |
JXJOMJKPHPZPAD-CABZTGNLSA-N |
Isomeric SMILES |
C1COC2=CC=CC=C2[C@@]13C[C@H]3C(=O)O |
Canonical SMILES |
C1COC2=CC=CC=C2C13CC3C(=O)O |
Origin of Product |
United States |
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